三氟硼酸钾(3-溴丙基)

描述

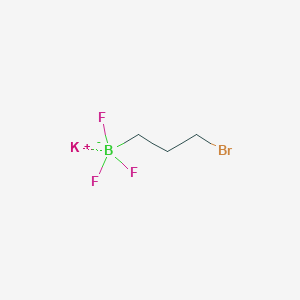

Potassium (3-bromopropyl)trifluoroborate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Synthesis Analysis

Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . A simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) provides arylboronic acids at mild temperatures directly without any deprotection steps and purified by conversion to trifluoroborate salts .Molecular Structure Analysis

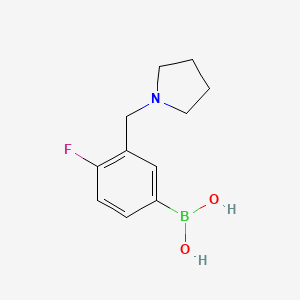

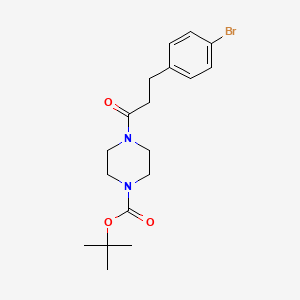

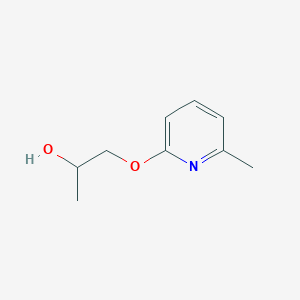

The molecular weight of Potassium (3-bromopropyl)trifluoroborate is 228.89 g/mol and the molecular formula is C3H6BBrF3K .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .科学研究应用

1. 烯烃的选择性氢化和合成

三氟硼酸钾(3-溴丙基)已在炔烃选择性加氢为烯烃中得到探索。Ramachandran 和 Mitsuhashi (2015) 展示了一种钯催化的氢化工艺,该工艺可以高纯度地生成乙烯基硼酸盐的 (Z)- 或 (E)- 异构体。该工艺在有机合成中具有重要意义,为各种 β-三氟甲基苯乙烯提供了一条途径 (Ramachandran 和 Mitsuhashi,2015)。

2. 金属化和亲电反应

Molander 和 Ellis (2006) 探讨了含有三氟硼酸钾部分的芳基溴化物的金属化。他们的研究表明,这些化合物在低温和使用烷基锂试剂的条件下,可以有效地与各种亲电试剂反应。该方法特别能成功地由醛或酮生产醇 (Molander 和 Ellis,2006)。

3. 鈴木交叉偶联反应

三氟硼酸钾烯基在鈴木交叉偶联反应中的效用已有充分的文献记载。Molander 和 Rivero (2002) 报道这些化合物可以很容易地与芳基或烯基卤化物或三氟甲磺酸酯偶联,产率良好。三氟硼酸酯在空气和潮湿条件下的稳定性使其在有机合成中很有价值 (Molander 和 Rivero,2002)。

4. 改进的合成技术

Molander 和 Hoag (2003) 开发了一种改进的三氟硼酸钾(三氟甲基)的合成方法,该方法与三氟硼酸钾(3-溴丙基)密切相关。他们的方法提供了一种安全、可扩展且高效的程序,这对于在研究和工业应用中生产这种试剂至关重要 (Molander 和 Hoag,2003)。

5. 连续流动光氧化偶联

DeLano 等人 (2016) 提出了一种使用镍/光氧化双催化在连续流动中将芳基溴化物与三氟硼酸钾烷基偶联的方法。该技术显着缩短了反应时间并扩大了底物范围,展示了三氟硼酸钾在现代合成方法中的多功能性 (DeLano 等,2016)。

作用机制

安全和危害

未来方向

The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Recent advances have focused on the utility of alkyltrifluoroborates in appending alkyl groups selectively and conveniently onto appropriate molecular substructures .

属性

IUPAC Name |

potassium;3-bromopropyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BBrF3.K/c5-3-1-2-4(6,7)8;/h1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSVNRYSLBYDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCBr)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3-bromopropyl)trifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B1408808.png)

![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)